molecular formula C7H13Cl2N3O2 B555030 L-Histidine methyl ester dihydrochloride CAS No. 7389-87-9

L-Histidine methyl ester dihydrochloride

Cat. No.: B555030
CAS No.: 7389-87-9
M. Wt: 242.10 g/mol
InChI Key: DWAYENIPKPKKMV-ILKKLZGPSA-N
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Description

Methyl L-histidinate dihydrochloride is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its ability to form stable complexes with metals and its role in the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

L-Histidine methyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It can act as a reactant to synthesize imidazopyridine derivatives through the Pictet-Spegler reaction with different aldehydes . Additionally, it can be used to create metal-chelating ligands, such as N-methacryloyl-(L)-histidine methyl ester, by reacting with methacryloyl chloride . This compound interacts with various enzymes and proteins, including histidine decarboxylase, which converts histidine to histamine, a process crucial for maintaining optimal pH for cell growth .

Cellular Effects

This compound influences various cellular processes. It has been shown to cause skin and respiratory irritation, as well as serious eye irritation . These effects suggest that the compound can impact cell signaling pathways and gene expression related to inflammatory responses. Additionally, its role in peptide synthesis implies that it may affect cellular metabolism by influencing the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it can act as a metal-chelating ligand, forming complexes with metal ions . This property is essential for its role in peptide synthesis and other biochemical reactions. Furthermore, the compound can undergo amidation reactions with poly(α,β-L-aspartic acid) to form zwitterionic polypeptide derivatives . These interactions highlight its versatility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and degradation . Long-term exposure to moisture can lead to the degradation of the compound, potentially altering its effectiveness in biochemical reactions. Therefore, it is crucial to store it under inert gas and in a cool, dry environment to maintain its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that high doses of histidine derivatives can lead to adverse effects such as skin and respiratory irritation . These findings suggest that careful consideration of dosage is necessary to avoid toxic effects and ensure the compound’s efficacy in research applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be converted to histamine through the action of histidine decarboxylase . Histamine plays a crucial role in various physiological processes, including immune responses and neurotransmission. Additionally, the compound can participate in the synthesis of other histidine derivatives, such as ergothioneine, which has antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in water and other solvents facilitates its distribution in biological systems . The compound’s ability to form complexes with metal ions also influences its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-histidinate dihydrochloride can be synthesized through the esterification of L-histidine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of Methyl L-histidinate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl L-histidinate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Pictet-Spengler Reaction: Aldehydes, acidic conditions.

    Amidation Reaction: Poly(α,β-L-aspartic acid), coupling agents.

    Complexation Reaction: Methacryloyl chloride, basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of Methyl L-histidinate dihydrochloride involves its ability to form stable complexes with metals and its role in catalyzing various biochemical reactions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and stability. The pathways involved include metal ion coordination and peptide bond formation .

Comparison with Similar Compounds

  • L-histidine methyl ester
  • N-methacryloyl-(L)-histidine methyl ester
  • L-histidine dihydrochloride

Comparison: Methyl L-histidinate dihydrochloride is unique due to its ability to form stable metal complexes and its versatility in various chemical reactions. Compared to L-histidine methyl ester, it has enhanced stability and reactivity. N-methacryloyl-(L)-histidine methyl ester is primarily used for metal-chelating applications, while L-histidine dihydrochloride is more commonly used in biochemical studies .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAYENIPKPKKMV-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7389-87-9
Record name Methyl L-histidinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Histidine methyl ester dihydrochloride
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L-Histidine methyl ester dihydrochloride
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